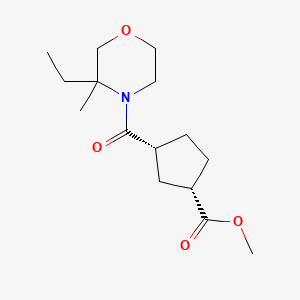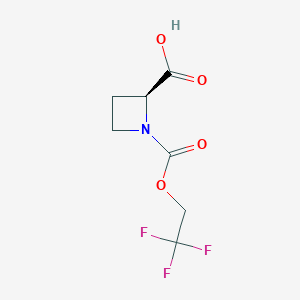![molecular formula C11H13N3O3 B7338018 3-[(6-Methylpyrimidine-4-carbonyl)amino]cyclobutane-1-carboxylic acid](/img/structure/B7338018.png)
3-[(6-Methylpyrimidine-4-carbonyl)amino]cyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(6-Methylpyrimidine-4-carbonyl)amino]cyclobutane-1-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as MCPBA and is widely used as an oxidizing agent in organic chemistry. MCPBA is synthesized by reacting 6-methyl-4-pyrimidinecarboxylic acid with N-chlorosuccinimide in acetic acid. We will also list future directions for research on MCPBA.
Applications De Recherche Scientifique
MCPBA is widely used as an oxidizing agent in organic chemistry. It is used to oxidize alkenes, alkynes, and sulfides to their corresponding epoxides, ketones, and sulfoxides, respectively. MCPBA is also used in the synthesis of various organic compounds, including drugs and natural products. MCPBA is a versatile reagent that can be used in a wide range of reactions, making it an essential tool in organic chemistry.
Mécanisme D'action
MCPBA acts as an oxidizing agent by transferring an oxygen atom to the substrate. The reaction mechanism involves the formation of a peroxyacid intermediate, which then reacts with the substrate to form the oxidized product. The reaction is highly selective and can be controlled by adjusting the reaction conditions, such as temperature and solvent.
Biochemical and Physiological Effects
MCPBA has no known biochemical or physiological effects. It is a synthetic compound that is not found in nature. Therefore, it does not interact with biological systems in any way.
Avantages Et Limitations Des Expériences En Laboratoire
MCPBA has several advantages for lab experiments. It is a stable compound that can be stored for long periods without decomposition. It is also readily available and relatively inexpensive. MCPBA is a versatile reagent that can be used in a wide range of reactions, making it an essential tool in organic chemistry.
However, MCPBA also has some limitations. It is a strong oxidizing agent that can be hazardous to handle. It can also be difficult to remove from reaction mixtures, which can lead to contamination of the final product. Therefore, careful handling and purification procedures are required when working with MCPBA.
Orientations Futures
There are several future directions for research on MCPBA. One area of research is the development of new and more efficient methods for synthesizing MCPBA. Another area of research is the application of MCPBA in the synthesis of new organic compounds, including drugs and natural products. Additionally, the use of MCPBA in catalytic reactions is an area of growing interest. Overall, MCPBA is a promising compound with many potential applications in organic chemistry.
Méthodes De Synthèse
The synthesis of MCPBA involves the reaction between 6-methyl-4-pyrimidinecarboxylic acid and N-chlorosuccinimide in acetic acid. The reaction takes place in two steps. In the first step, N-chlorosuccinimide is added to acetic acid to form an intermediate. In the second step, 6-methyl-4-pyrimidinecarboxylic acid is added to the intermediate to form MCPBA. The yield of MCPBA is high, and the purity of the product is also high.
Propriétés
IUPAC Name |
3-[(6-methylpyrimidine-4-carbonyl)amino]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-6-2-9(13-5-12-6)10(15)14-8-3-7(4-8)11(16)17/h2,5,7-8H,3-4H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYJUCNXUYTPFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)C(=O)NC2CC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4aR,7aS)-4-methyl-6-(2-propan-2-ylpyrimidin-4-yl)-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B7337943.png)

![6-methyl-2-[(3S)-3-methyl-4-(1,3-thiazole-4-carbonyl)piperazin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B7337952.png)

![4-(3-chlorobenzoyl)-N-[(1R,2R)-2-fluorocyclohexyl]piperazine-1-carboxamide](/img/structure/B7337965.png)
![(2R)-1-[2-(1,3-dimethylpyrazol-4-yl)pyrrolidin-1-yl]-2-methoxy-2-phenylethanone](/img/structure/B7337972.png)
![(2R)-2-methoxy-1-[2-[5-[(2R)-oxolan-2-yl]-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-2-phenylethanone](/img/structure/B7337981.png)
![2-acetyl-N-[(1R,2R)-2-(furan-2-yl)cyclopropyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7337992.png)

![3-chloro-5-[(3R)-3-fluoropyrrolidin-1-yl]sulfonyl-4-methylbenzoic acid](/img/structure/B7338003.png)
![4-[[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]sulfonyl]-2-chlorobenzoic acid](/img/structure/B7338006.png)
![2-[1-[(1R,2S)-2-[(2,2-difluoro-1,3-benzodioxol-4-yl)methylamino]cyclohexyl]triazol-4-yl]propan-2-ol](/img/structure/B7338011.png)
![(3aS,6aR)-2-[(3-methyloxetan-3-yl)methylcarbamoyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B7338020.png)
![(3S,4S)-1-[2-(4-cyanophenoxy)ethylcarbamoyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7338025.png)
